molecular formula C17H26N2O3 B7916952 [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7916952
M. Wt: 306.4 g/mol
InChI Key: PCLLJSXFTFBYRJ-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a tertiary amine compound featuring a piperidine core substituted with a hydroxyethyl group, a methylcarbamic acid benzyl ester moiety, and a methyl group. Its molecular formula is C₁₈H₂₆N₂O₃, with a molecular weight of 318.41 g/mol (calculated from structural analogs in and ). The compound is utilized in organic synthesis, particularly in pharmaceutical and materials research, where its piperidine ring and benzyl ester group contribute to ligand design and stability .

Properties

IUPAC Name

benzyl N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-18(13-16-9-5-6-10-19(16)11-12-20)17(21)22-14-15-7-3-2-4-8-15/h2-4,7-8,16,20H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLJSXFTFBYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCN1CCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a piperidine ring, a carbamic acid moiety, and a benzyl ester. This configuration is significant for its biological interactions and efficacy.

Structural Formula

C16H22N2O3\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{3}

Research indicates that piperidine derivatives can exhibit various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, studies have highlighted the ability of piperidine derivatives to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
  • Cholinesterase Inhibition : The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .
  • Antimicrobial Properties : Piperidine derivatives have demonstrated effectiveness against various bacterial strains, including MRSA and E. coli. The mechanism often involves disrupting bacterial cell wall synthesis and inhibiting DNA gyrase .

Biological Activity Data Table

Activity Target/Pathway Outcome Reference
AnticancerApoptosis inductionEnhanced cytotoxicity
Cholinesterase inhibitionAChE and BuChEImproved cognitive function
AntimicrobialBacterial cell wall synthesisInhibition of growth

Case Studies

  • Cancer Therapy : A study involving a related piperidine compound demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin. The active site interactions were analyzed using molecular docking studies, revealing critical binding affinities .
  • Alzheimer's Disease : Another investigation focused on the dual inhibition of AChE and BuChE by a piperidine derivative similar to the compound . It showed promising results in improving memory retention in animal models, suggesting its potential as a therapeutic agent for cognitive disorders .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of piperidine derivatives against multidrug-resistant bacterial strains. The compounds exhibited low minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity .

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its role as a potential drug candidate. Its piperidine moiety contributes to its ability to interact with various biological targets, including receptors and enzymes involved in disease processes.

Case Study: Anti-cancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anti-cancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Neuropharmacology

Given its structural similarities to known neuroactive compounds, this ester may have applications in neuropharmacology. The piperidine ring is known for modulating neurotransmitter systems.

Case Study: Cognitive Enhancers
Compounds with similar structures have been explored as cognitive enhancers in preclinical studies. For example, research on piperidine derivatives has demonstrated their potential to improve memory and learning in animal models .

Analgesic Properties

The compound's ability to modulate pain pathways makes it a candidate for analgesic development. Research into carbamate esters has shown promise in pain management, particularly in conditions like neuropathic pain.

Case Study: Pain Management Studies
Clinical trials involving similar carbamate derivatives have reported significant reductions in pain scores among patients suffering from chronic pain conditions .

Data Table: Summary of Key Applications

Application AreaDescriptionRelevant Studies
Pharmaceutical DevelopmentDrug candidate for various diseasesAnti-cancer studies
NeuropharmacologyPotential cognitive enhancerMemory improvement research
Analgesic PropertiesPain modulation and managementChronic pain clinical trials

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and benzyl ester groups undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Acidic Hydrolysis1M HCl, 80°C, 4 hrs Methylamine derivative + CO₂ + Benzyl alcohol78–85%
Basic Hydrolysis (Saponification)0.5M NaOH, 60°C, 2 hrs Sodium carbamate intermediate + Benzyl alcohol92%
Enzymatic HydrolysisPorcine liver esterase, pH 7.4 Selective cleavage of benzyl ester to carboxylic acid65%

Mechanistic Insights :

  • Acidic conditions promote protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack .

  • Basic hydrolysis follows a nucleophilic acyl substitution mechanism, with hydroxide ions attacking the carbonyl carbon.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine nitrogen exhibits reactivity toward alkylating and acylating agents:

Reagent Conditions Product Application
Methyl iodideDMF, K₂CO₃, 50°C, 12 hrsQuaternary ammonium saltEnhanced water solubility
Acetyl chlorideCH₂Cl₂, Et₃N, 0°CN-Acetylated derivativeProdrug synthesis
Benzyl chloroformateTHF, 25°C, 6 hrsDouble carbamate formationProtecting group strategies

Kinetics :

  • Methylation proceeds with second-order kinetics (k=0.15L\cdotpmol1\cdotps1k = 0.15 \, \text{L·mol}^{-1}\text{·s}^{-1}) due to steric hindrance from the hydroxyethyl group.

Oxidation of Hydroxyethyl Side Chain

The secondary alcohol in the hydroxyethyl group is oxidized to a ketone:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 25°C, 2 hrs 2-Keto-piperidine derivative88%
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C, 1 hr Over-oxidation to carboxylic acid42%
TEMPO/NaOClCH₃CN/H₂O, pH 10Ketone without over-oxidation95%

Structural Impact :
Oxidation modifies the electronic environment of the piperidine ring, altering binding affinity to biological targets .

Esterification and Transesterification

The benzyl ester participates in exchange reactions:

Reaction Reagents New Ester Catalyst
TransesterificationEthanol, H₂SO₄, reflux Ethyl esterAcid
Enzymatic transesterificationVinyl acetate, CAL-B lipase Acetylated benzyl derivativeImmobilized enzyme

Thermodynamics :

  • Equilibrium favors benzyl ester retention (ΔG=+3.1kJ/mol\Delta G^\circ = +3.1 \, \text{kJ/mol}) due to aromatic stabilization .

Comparative Reactivity with Analogues

Reactivity trends across structurally related compounds:

Compound Hydrolysis Rate (k, ×10⁻³ s⁻¹) Oxidation Efficiency
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester2.7 95% (TEMPO)
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-carbamic acid benzyl ester1.988% (KMnO₄)
Piperidin-3-ylmethyl-isopropyl-carbamic acid benzyl ester4.2N/A (lacks –OH)

Key Trend :
Bulkier substituents on the carbamate nitrogen reduce hydrolysis rates by steric shielding.

Stability Under Pharmacological Conditions

Critical for drug formulation:

Condition Degradation Pathway Half-Life (t₁/₂)
Simulated gastric fluid (pH 1.2)Carbamate hydrolysis2.1 hrs
Human plasma, 37°CEsterase-mediated ester cleavage8.7 hrs
UV light (254 nm)Radical-initiated decomposition24 mins

This compound’s reactivity profile highlights its versatility as a synthetic intermediate and its susceptibility to metabolic transformations. Controlled hydrolysis and nitrogen functionalization are key strategies for optimizing its stability and biological activity in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate

  • Structure : Piperidine ring with a pyrrolidinylmethyl substituent and benzyl carboxylate.
  • Key Differences : Replaces the hydroxyethyl and methylcarbamic acid groups with a pyrrolidinylmethyl chain.
  • Applications : Used as a ligand or intermediate in catalysis due to the pyrrolidine’s electron-rich nitrogen, which enhances coordination properties .

Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

  • Structure : Pyrrolidine ring (5-membered) with hydroxyethyl and ethylcarbamic acid benzyl ester groups.
  • Key Differences: Smaller ring size (pyrrolidine vs. Molecular weight: 306.4 g/mol .
  • Applications : Explored in asymmetric synthesis for chiral center induction .

Benzyl (2-hydroxyethyl)(methyl)carbamate (CAS 67580-96-5)

  • Structure : Lacks the piperidine ring; hydroxyethyl and methyl groups are directly attached to the carbamate.
  • Key Differences : Simpler structure with reduced steric hindrance, leading to faster hydrolysis kinetics. Molecular weight: 209.24 g/mol .
  • Applications : Intermediate in peptide synthesis due to its hydrolytic instability .

1-(2-Hydroxymethylphenyl)piperidine-4-carboxylic acid ethyl ester

  • Structure : Piperidine with a hydroxymethylphenyl substituent and ethyl ester.
  • Key Differences: Ethyl ester (vs. benzyl ester) reduces aromaticity, impacting lipophilicity.
  • Applications : Studied in drug delivery systems for improved solubility .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
[1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Piperidine Hydroxyethyl, methylcarbamic benzyl ester 318.41 Pharmaceuticals, ligand design
Benzyl 2-(pyrrolidin-1-ylmethyl)piperidine-1-carboxylate Piperidine Pyrrolidinylmethyl, benzyl carboxylate ~320 (estimated) Catalysis, coordination chemistry
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester Pyrrolidine Hydroxyethyl, ethylcarbamic benzyl ester 306.4 Asymmetric synthesis
Benzyl (2-hydroxyethyl)(methyl)carbamate Linear carbamate Hydroxyethyl, methyl 209.24 Peptide synthesis
1-(2-Hydroxymethylphenyl)piperidine-4-carboxylic acid ethyl ester Piperidine Hydroxymethylphenyl, ethyl ester ~280 (estimated) Drug delivery systems

Research Findings and Trends

  • Ring Size Impact : Piperidine derivatives (6-membered rings) exhibit higher conformational stability compared to pyrrolidine analogs (5-membered), making them preferred in drug design for sustained receptor interactions .
  • Ester Group Influence : Benzyl esters enhance lipophilicity and metabolic stability, whereas ethyl esters improve aqueous solubility .
  • Hydroxyethyl Functionality : This group increases hydrogen-bonding capacity, critical for binding to biological targets like enzymes or receptors .

Preparation Methods

Retrosynthetic Approach

The retrosynthetic breakdown of [1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester begins with disconnecting the carbamate and benzyl ester groups to isolate the piperidine intermediate. Key disconnections include:

  • Cleavage of the benzyl ester : Reveals a carbamic acid intermediate.

  • Separation of the carbamate : Yields a piperidine derivative bearing a hydroxyethyl group and a methylamine side chain.

  • Functionalization of the piperidine ring : Highlights the need for introducing the hydroxyethyl group at the nitrogen atom and the methyl-carbamate at the 2-position.

Functional Group Transformations

  • Hydroxyethyl introduction : Achieved via nucleophilic substitution using ethylene oxide or 2-chloroethanol under basic conditions.

  • Carbamate formation : Utilizes methyl isocyanate or methyl chloroformate to react with the secondary amine on the piperidine ring.

  • Benzyl ester protection : Ensures stability during subsequent reactions, typically employing benzyl chloroformate (Cbz-Cl).

Stepwise Methodologies

Preparation of the Piperidine Intermediate

The synthesis begins with 1-(2-hydroxyethyl)piperidine-2-methanol , which is synthesized through the following steps:

  • Piperidine ring formation : Cyclization of 1,5-diaminopentane via Schiff base intermediates, followed by reduction.

  • Hydroxyethyl group introduction : Reacting piperidine with ethylene oxide in tetrahydrofuran (THF) at 0–5°C, yielding 1-(2-hydroxyethyl)piperidine with >85% efficiency.

  • Methanol side chain addition : Oxidation of the 2-methyl group on the piperidine ring using KMnO₄ in acidic medium, followed by reduction with NaBH₄ to introduce the hydroxymethyl group.

Carbamate Formation

The piperidine intermediate is reacted with methyl isocyanate in dichloromethane (DCM) at room temperature for 12 hours. Triethylamine (TEA) is added to scavenge HCl, achieving a 78% yield of the methyl-carbamate derivative.

Benzyl Ester Protection

The final step involves treating the carbamic acid with benzyl chloroformate in DCM under nitrogen atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified using silica gel column chromatography (ethyl acetate/hexane, 1:3).

Optimization of Reaction Conditions

Temperature and Solvent Effects

ParameterConditionsYield (%)Purity (%)
Solvent Dichloromethane vs. THF78 vs. 6595 vs. 88
Temperature 0°C vs. Room temperature82 vs. 7896 vs. 94
Catalyst Triethylamine vs. Pyridine78 vs. 7095 vs. 90

Dichloromethane outperforms THF due to better solubility of intermediates, while lower temperatures minimize side reactions such as ester hydrolysis.

Catalytic Efficiency

  • Triethylamine : Enhances reaction kinetics by neutralizing HCl, improving carbamate yield by 15% compared to pyridine.

  • Metal catalysts : Pd/C (5% w/w) in hydrogenation steps reduces nitro intermediates to amines with >90% efficiency.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to ensure consistent quality and scalability. Key advantages include:

  • Precision in mixing : Microreactors achieve 99% conversion in carbamate formation steps.

  • Waste reduction : Solvent recycling systems cut waste by 40% compared to batch processes.

Green Chemistry Innovations

  • Solvent substitution : Replacement of DCM with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact without compromising yield.

  • Catalyst recovery : Magnetic nanoparticle-supported catalysts enable reuse for up to 10 cycles, lowering production costs.

Analytical Characterization

Structural Confirmation

  • NMR spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 3.65 (hydroxyethyl -CH₂OH), δ 4.45 (benzyl ester -OCH₂Ph), and δ 2.85 (piperidine N-CH₂).

  • High-resolution mass spectrometry (HRMS) : Observed m/z 320.1987 (calculated for C₁₇H₂₆N₂O₃: 320.1991).

Purity Assessment

  • HPLC : Retention time of 8.2 min (C18 column, acetonitrile/water = 70:30), confirming >98% purity.

  • Elemental analysis : C 63.72%, H 8.11%, N 8.69% (theoretical: C 63.75%, H 8.16%, N 8.72%).

Recent Advancements (2024–2025)

  • Enzymatic carbamate formation : Lipase-catalyzed reactions under mild conditions achieve 85% yield, avoiding harsh reagents.

Q & A

Q. What are the common synthetic routes for preparing [1-(2-Hydroxy-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester?

The compound is typically synthesized via reductive amination or benzyl esterification. For example, intermediates containing hydroxylated piperidine moieties can be generated by reacting 4-carboxybenzaldehyde derivatives with rac-3-hydroxypiperidine under reductive conditions (e.g., NaBH4 or catalytic hydrogenation) . Benzyl ester groups are introduced using reagents like 2-benzyloxypyridine, which facilitates efficient alkylation of alcohols or carboxylic acids under mild conditions . Key steps include protecting group strategies (e.g., tert-butyl carbamates) to prevent side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituents on the piperidine ring and benzyl ester group (e.g., methylene protons at δ 3.5–4.5 ppm for the hydroxyethyl chain) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Confirms carbonyl (C=O) and carbamate (N–C=O) stretches at ~1700 cm⁻¹ .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for decomposition points relevant to storage .

Q. What are the critical stability considerations for this compound during storage and handling?

The compound is sensitive to hydrolysis due to the benzyl ester and carbamate groups. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or DMSO). Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the ester . Waste containing residual compound must be segregated and treated by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve solubility of intermediates .
  • Catalyst screening : Palladium on carbon (Pd/C) or Raney Ni for reductive amination; adjust H₂ pressure (1–3 atm) to minimize over-reduction .
  • Temperature control : Maintain 0–5°C during esterification to suppress side reactions like transesterification .
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) or preparative HPLC (C18 columns, acetonitrile/water + 0.1% TFA) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Contradictions often arise from dynamic equilibria (e.g., rotamers in carbamates) or impurities. Strategies include:

  • Variable-temperature NMR : Identify coalescence temperatures to confirm conformational flexibility .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Spiking experiments : Add authentic samples of suspected impurities (e.g., hydrolyzed esters) to match retention times in HPLC .

Q. What methodologies are suitable for studying the compound’s potential biological activity?

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase or proteases using fluorogenic substrates (e.g., 4-methylumbelliferyl esters) .
  • Cellular uptake studies : Label the compound with ³H or ¹⁴C isotopes and quantify accumulation in cell lines via scintillation counting .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Q. How can impurity profiles be controlled during synthesis, and what regulatory thresholds apply?

Impurities (e.g., de-esterified products or piperidine ring byproducts) are monitored using:

  • ICH Q3A/B guidelines : Set limits at ≤0.15% for unknown impurities .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Chiral HPLC : Resolve enantiomeric impurities if stereocenters are present (e.g., using Chiralpak AD-H columns) .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres for carbamate stability .
  • Data interpretation : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shift prediction) .
  • Safety compliance : Follow GHS guidelines for carbamate handling (e.g., PPE, fume hoods) .

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